![molecular formula C16H24ClN3O2S B5773214 1-(3-chloro-4-methylphenyl)-4-(1-piperidinylsulfonyl)piperazine](/img/structure/B5773214.png)
1-(3-chloro-4-methylphenyl)-4-(1-piperidinylsulfonyl)piperazine
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Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives involves several chemical reactions, starting from basic piperazine or its variants and introducing various substituents to achieve the desired compound. For example, the synthesis of piperazine hydrochlorides can be achieved by reacting 1-methyl piperazine with corresponding alkoxyphenyl isothiocyanates in an ethereal solution, followed by the formation of hydrochlorides under specific conditions (Y. Tung, 1957). Another method involves synthesizing derivatives through reactions with 4-chlorobenzophenone, bromination, and final reaction with anhydrous piperazine (Dong Chuan-min, 2014).
Molecular Structure Analysis
The molecular structure of piperazine derivatives, including 1-(3-chloro-4-methylphenyl)-4-(1-piperidinylsulfonyl)piperazine, is characterized by the presence of a piperazine backbone with various substituents that affect its chemical behavior and interaction with other molecules. X-ray diffraction studies help in confirming the structure and geometry of these compounds, providing insights into their conformation and the spatial arrangement of their atoms (S. Naveen et al., 2009).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, leading to the formation of new compounds with different properties and applications. The specific chemical reactions depend on the substituents attached to the piperazine core. The reactivity and chemical behavior can be influenced by factors such as the presence of electron-withdrawing or electron-donating groups, steric effects, and the overall molecular structure (H. Ohtaka et al., 1989).
Physical Properties Analysis
The physical properties of 1-(3-chloro-4-methylphenyl)-4-(1-piperidinylsulfonyl)piperazine, such as solubility, melting point, and crystalline form, are determined by its molecular structure and intermolecular interactions. These properties are essential for understanding the compound's behavior in different environments and for its application in various fields (M. Wujec, R. Typek, 2023).
Chemical Properties Analysis
The chemical properties of piperazine derivatives, such as acidity, basicity, reactivity towards other chemical agents, and stability, are crucial for their application in chemical syntheses, medicinal chemistry, and material science. These properties are influenced by the compound's molecular structure and the nature of its substituents (K. O'Malley, K. Vaughan, 2016).
properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-4-piperidin-1-ylsulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O2S/c1-14-5-6-15(13-16(14)17)18-9-11-20(12-10-18)23(21,22)19-7-3-2-4-8-19/h5-6,13H,2-4,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIXBKJZNWNJLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)N3CCCCC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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